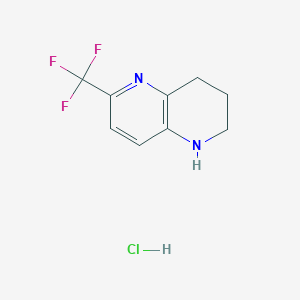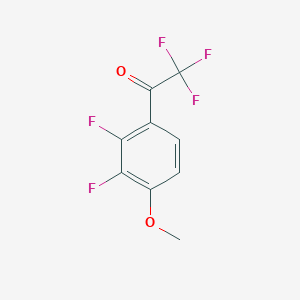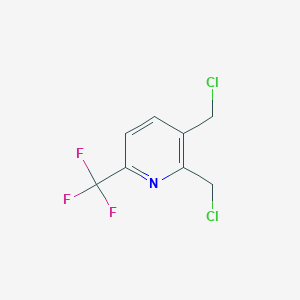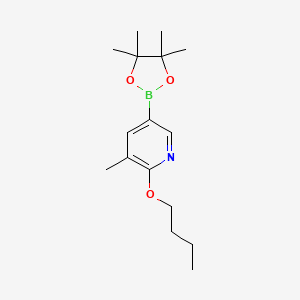![molecular formula C10H9ClN2O2 B1403057 [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159252-17-1](/img/structure/B1403057.png)
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Vue d'ensemble
Description
The compound is a derivative of isoxazole, a type of organic compound consisting of a five-membered ring that contains an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products, such as ibotenic acid . They are also found in a number of pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of similar compounds often involves the presence of a pyrimidine or pyridine moiety . These moieties are aromatic rings containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like oxidative addition, where a metal catalyst, such as palladium, donates electrons to form a new bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, some compounds are solid at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Structures
Synthesis of Heterocyclic Compounds : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol has been utilized to afford 5-methoxylated 3-pyrrolin-2-ones, indicating a pathway that might be relevant for synthesizing compounds related to "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" for applications in agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalytic Methylation of Pyridines : A catalytic method has been developed for the methylation of pyridines using methanol and formaldehyde, which might be applicable for modifying the "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" structure to enhance its properties for potential use in drug discovery processes (Grozavu et al., 2020).
Formation of Pyrido-condensed Heterocycles : The synthesis of functionalized pyrido-condensed heterocycles through the reaction of isoxazolo[4,5-c]-pyridines with Mo(CO)6 in refluxing methanol offers a versatile procedure that could be relevant for the synthesis or modification of "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" derivatives (Donati et al., 2003).
Molecular Docking and Biological Activity
- Anticancer and Antimicrobial Agents : The synthesis and molecular docking study of new heterocyclic compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, has shown significant anticancer and antimicrobial activities. These findings suggest that derivatives of "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" could also possess biologically relevant activities, making them potential candidates for pharmaceutical development (Katariya et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWAQBWQWWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)


![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)








